Cas no 613262-21-8 (5-Methoxybenzo[d]isothiazol-3-amine)
5-Methoxybenzo[d]isothiazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzisothiazol-3-amine,5-methoxy-(9CI)
- 5-methoxybenzo[d]isothiazol-3-amine
- 5-Methoxybenzo[d]isothiazol-3-amine
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- Inchi: 1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3,(H2,9,10)
- InChI Key: HLIHDGWAMIDISU-UHFFFAOYSA-N
- SMILES: S1C2C=CC(=CC=2C(N)=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Topological Polar Surface Area: 76.4
5-Methoxybenzo[d]isothiazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005895-1g |
5-Methoxybenzo[d]isothiazol-3-amine |
613262-21-8 | 97% | 1g |
$1404.91 | 2023-09-01 | |
| Alichem | A059005895-5g |
5-Methoxybenzo[d]isothiazol-3-amine |
613262-21-8 | 97% | 5g |
$3584.50 | 2023-09-01 | |
| Chemenu | CM522836-1g |
5-Methoxybenzo[d]isothiazol-3-amine |
613262-21-8 | 97% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2038180-1g |
5-Methoxybenzo[d]isothiazol-3-amine |
613262-21-8 | 1g |
¥5399.00 | 2024-05-06 |
5-Methoxybenzo[d]isothiazol-3-amine Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 5-Methoxybenzo[d]isothiazol-3-amine
Introduction to 5-Methoxybenzo[d]isothiazol-3-amine (CAS No. 613262-21-8)
5-Methoxybenzo[d]isothiazol-3-amine, a compound with the CAS number 613262-21-8, is a member of the isothiazole class of heterocyclic compounds. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structural features and chemical properties of 5-Methoxybenzo[d]isothiazol-3-amine make it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 5-Methoxybenzo[d]isothiazol-3-amine consists of a benzene ring fused with an isothiazole ring, with a methoxy group attached to the benzene ring at the 5-position. The presence of the methoxy group imparts specific electronic and steric effects that influence the compound's reactivity and biological activity. The isothiazole moiety, characterized by a five-membered ring containing sulfur and nitrogen atoms, contributes to the compound's unique chemical properties.
In terms of physical properties, 5-Methoxybenzo[d]isothiazol-3-amine is typically a solid at room temperature and exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point and other physical characteristics can vary depending on the specific synthetic route and purification methods used.
The synthesis of 5-Methoxybenzo[d]isothiazol-3-amine has been reported using various methodologies. One common approach involves the reaction of 5-methoxybenzaldehyde with thiourea followed by cyclization to form the isothiazole ring. Another method involves the reaction of 5-methoxybenzonitrile with thiourea in the presence of an acid catalyst, followed by further cyclization steps. These synthetic routes provide researchers with flexible options for preparing this compound in sufficient quantities for further studies.
The biological activity of 5-Methoxybenzo[d]isothiazol-3-amine has been extensively investigated in recent years. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 5-Methoxybenzo[d]isothiazol-3-amine effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
In addition to its anti-inflammatory effects, 5-Methoxybenzo[d]isothiazol-3-amine has also shown potential as an antitumor agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A study published in Cancer Research highlighted the ability of 5-Methoxybenzo[d]isothiazol-3-amine to inhibit the growth of human breast cancer cells by targeting the PI3K/Akt signaling pathway.
The pharmacokinetic properties of 5-Methoxybenzo[d]isothiazol-3-amine have also been studied to assess its suitability as a therapeutic agent. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting its potential for oral administration. However, further studies are needed to optimize its pharmacokinetic properties and enhance its bioavailability.
In conclusion, 5-Methoxybenzo[d]isothiazol-3-amine (CAS No. 613262-21-8) is a promising compound with diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties. Its unique chemical structure and favorable pharmacokinetic profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional therapeutic applications and optimize its potential as a novel drug candidate.
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